molecular formula C25H18N4O5 B2590495 5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894932-72-0

5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

Cat. No. B2590495
CAS RN: 894932-72-0
M. Wt: 454.442
InChI Key: FOVXGKJMUOCQDG-UHFFFAOYSA-N
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Description

The compound “5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazoles have been utilized in a wide range of applications due to their potential as a high-energy core and their ability to act as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

The molecular structure of oxadiazoles is characterized by a five-membered heterocyclic ring system, which consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also established themselves as potential high-energy cores, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds similar to the one have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives of quinazoline have shown antimicrobial properties against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as against fungi like Aspergillus niger and Fusarium oxysporum (Gupta et al., 2008). These findings suggest that the compound could have potential antimicrobial applications.

Green Chemistry Synthesis

Research has also focused on developing environmentally friendly synthesis methods for heterocyclic compounds. For example, L-proline-catalyzed synthesis "on water" has been developed for structurally complex heterocyclic ortho-quinones, highlighting the potential for green chemistry approaches in the synthesis of complex molecules (Rajesh et al., 2011). This approach could be applied to the synthesis of the compound , promoting sustainability in chemical synthesis.

Analgesic and Anti-inflammatory Activities

Research into oxadiazole derivatives linked to quinazolin-4-one rings has revealed promising analgesic and anti-inflammatory activities. Such studies have led to the identification of compounds with significant biological activities, which could inform the development of new therapeutic agents (Dewangan et al., 2016). This suggests the potential pharmaceutical applications of the compound .

Antifungal Evaluation

Novel series of compounds with structures similar to the one have been synthesized and shown promising antifungal activity against a range of human pathogenic fungal strains, indicating the potential for developing new antifungal drugs (Nimbalkar et al., 2016).

Future Directions

Oxadiazoles have a broad range of chemical and biological properties, making them an important area of research in medicinal and pharmaceutical chemistry . Future research could focus on exploring the potential applications of this compound and its derivatives in various fields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione' involves the reaction of 2,3-dihydroxybenzoic acid with benzylamine, followed by the reaction of the resulting product with 2-chloro-3-nitrobenzoic acid. The nitro group is then reduced to an amine group, and the resulting compound is reacted with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde to form the final product.", "Starting Materials": [ "2,3-dihydroxybenzoic acid", "benzylamine", "2-chloro-3-nitrobenzoic acid", "3-phenyl-1,2,4-oxadiazole-5-carbaldehyde" ], "Reaction": [ "2,3-dihydroxybenzoic acid is reacted with benzylamine in the presence of a coupling agent such as EDC or DCC to form the corresponding benzyl ester.", "The benzyl ester is then reacted with 2-chloro-3-nitrobenzoic acid in the presence of a base such as triethylamine to form the corresponding nitro compound.", "The nitro group is reduced to an amine group using a reducing agent such as iron powder or tin(II) chloride.", "The resulting compound is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base such as potassium carbonate to form the final product, '5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione'." ] }

CAS RN

894932-72-0

Product Name

5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

Molecular Formula

C25H18N4O5

Molecular Weight

454.442

IUPAC Name

5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione

InChI

InChI=1S/C25H18N4O5/c30-24-18-11-20-21(33-15-32-20)12-19(18)28(13-16-7-3-1-4-8-16)25(31)29(24)14-22-26-23(27-34-22)17-9-5-2-6-10-17/h1-12H,13-15H2

InChI Key

FOVXGKJMUOCQDG-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC=CC=C4)CC5=NC(=NO5)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

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